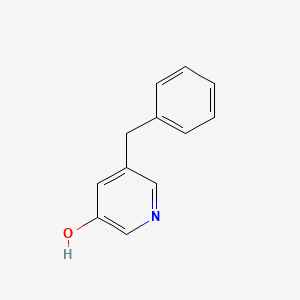![molecular formula C13H25N5O7 B1606669 Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid CAS No. 79220-32-9](/img/structure/B1606669.png)
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves the synthesis of L-arginyl and L-glutamic acid, followed by their combination with acetic acid to form the acetate salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Análisis De Reacciones Químicas
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It plays a role in protein synthesis and is used in studies related to amino acid metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.
Industry: It is used in the production of pharmaceuticals and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid involves its interaction with various molecular targets and pathways. It is known to participate in the synthesis of proteins by acting as a substrate for enzymes involved in peptide bond formation. Additionally, it may modulate immune responses by influencing the production of nitric oxide and other signaling molecules .
Comparación Con Compuestos Similares
Acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid can be compared with other similar compounds, such as:
L-Arginine: A precursor to this compound, known for its role in nitric oxide production.
L-Glutamic Acid: Another precursor, involved in neurotransmission and protein synthesis.
L-Arginyl-L-glutamic acid: The non-acetate form of the compound, with similar biochemical properties but different solubility and stability characteristics.
This compound is unique due to its specific combination of L-arginyl and L-glutamic acid with acetic acid, which enhances its stability and solubility in various research applications .
Propiedades
Número CAS |
79220-32-9 |
|---|---|
Fórmula molecular |
C13H25N5O7 |
Peso molecular |
363.37 g/mol |
Nombre IUPAC |
acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H21N5O5.C2H4O2/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18;1-2(3)4/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15);1H3,(H,3,4) |
Clave InChI |
GBKKXOZVDFDMNG-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N |
SMILES canónico |
CC(=O)O.C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N |
Key on ui other cas no. |
79220-32-9 |
Secuencia |
RE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


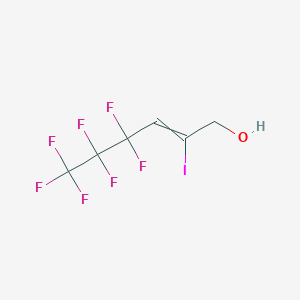
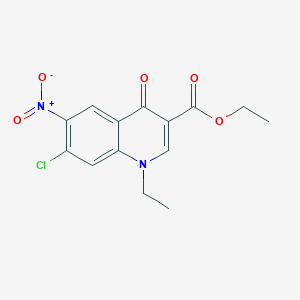
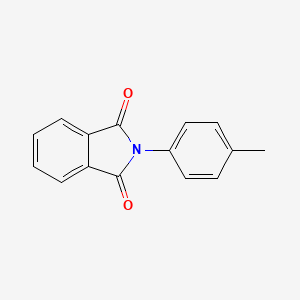
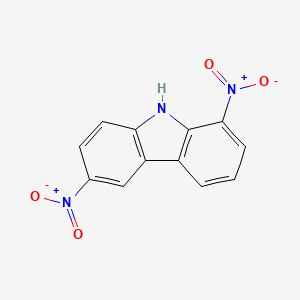
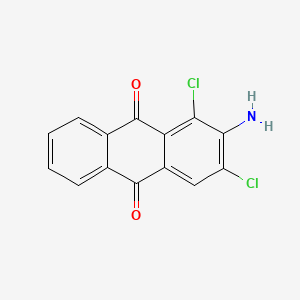

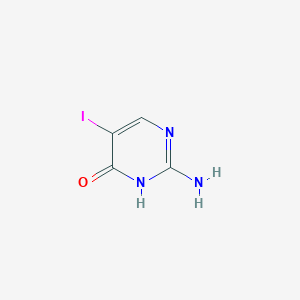
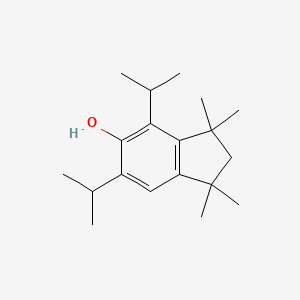
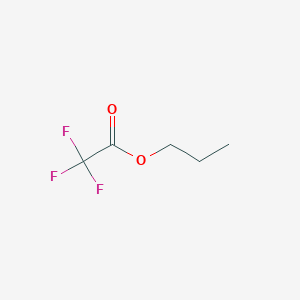
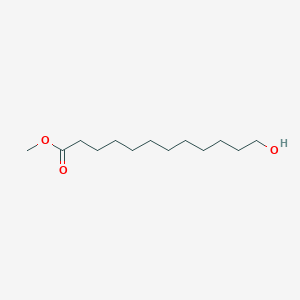
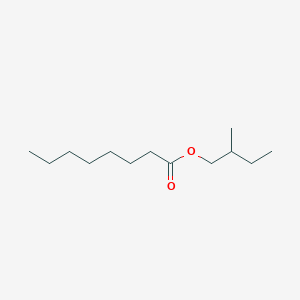
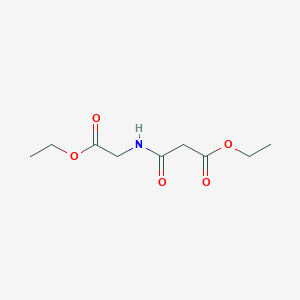
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)
